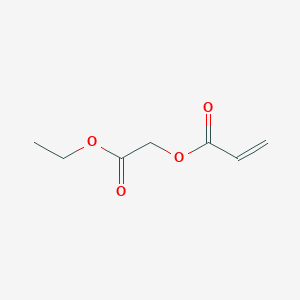

Carbethoxymethyl acrylate

Description

Contextualization within Acrylate (B77674) Chemistry

Acrylates are a major class of vinyl monomers, characterized by the structure CH₂=CHCOOR. smolecule.com They are esters of acrylic acid and are widely used in the production of a vast array of polymers. The properties of polyacrylates can be finely tuned by varying the "R" group of the monomer. Carbethoxymethyl acrylate is a specialized acrylate where the ester group contains a carboxylic acid functionality, setting it apart from simpler alkyl acrylates like methyl or butyl acrylate. This dual functionality is key to its utility, enabling it to act as a monomer for polymerization while also providing a site for secondary chemical modifications or intermolecular interactions.

Significance of Acrylate Monomers in Polymer Science and Organic Synthesis

Acrylate monomers are fundamental to polymer science due to their ability to undergo rapid polymerization via free-radical mechanisms, including controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. smolecule.com This allows for the synthesis of polymers with well-defined molecular weights and architectures. The resulting polyacrylates are known for their clarity, weather resistance, and adhesive properties, making them suitable for coatings, adhesives, and plastics. mendelchemicals.com

In organic synthesis, the acrylate moiety serves as a Michael acceptor, participating in conjugate addition reactions. smolecule.com The carboxylic acid group in this compound further expands its synthetic utility, allowing for reactions such as esterification and amidation, and enabling the formation of hydrogen bonds which can influence polymer morphology and properties.

Overview of Research Trajectories for this compound

Research into this compound is dynamic and expanding, with several key areas of investigation:

Emulsion and Dispersion Polymerization: A significant area of research focuses on the behavior of CEA in emulsion polymerization systems. researchgate.netacs.org Studies have investigated its partitioning between the water and monomer phases, which is crucial for controlling the polymerization process and the final properties of the latex. researchgate.netacs.org Its water solubility and reactivity make it a valuable comonomer for producing stable and functional polymer dispersions. chemicalbook.com

Adhesion Promotion: The carboxylic acid group in CEA is a key feature for enhancing the adhesion of polymers to various substrates, including metals and cellulosic materials. mendelchemicals.comnih.govfrontiersin.org Research has demonstrated that incorporating CEA into polymer formulations improves the mechanical strength and adhesive performance of the resulting materials. nih.govfrontiersin.org

Biomedical Applications and Drug Delivery: The biocompatibility and pH-responsive nature of polymers containing CEA have made them attractive for biomedical applications. Recent studies have explored their use in creating hydrogels and pH-sensitive composite particles for the controlled loading and targeted release of bioactive molecules. smolecule.comnih.gov For instance, mesoporous silica (B1680970) nanoparticles coated with a poly(2-carboxyethyl acrylate) shell have been developed for pH-triggered drug delivery. nih.gov

Modification of Natural Polymers: Researchers are actively exploring the use of CEA to modify natural polymers like cellulose (B213188). Grafting CEA onto cellulose nanocrystals has been shown to enhance their thermal stability and compatibility with hydrophobic polymer matrices, opening up possibilities for creating advanced bio-based nanocomposites. nih.govfrontiersin.org

Chemical and Physical Properties of this compound

The following table summarizes key physical and chemical properties of this compound (2-carboxyethyl acrylate).

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₈O₄ | sigmaaldrich.com |

| Molecular Weight | 144.13 g/mol | sigmaaldrich.com |

| Appearance | Colorless to light yellow viscous liquid | chemicalbook.com |

| Boiling Point | 103 °C at 19 mmHg | chemicalbook.com |

| Density | 1.214 g/mL at 25 °C | chemicalbook.comsigmaaldrich.com |

| Refractive Index | n20/D 1.457 | sigmaaldrich.com |

| Solubility in Water | Soluble | smolecule.comsigmaaldrich.com |

| CAS Number | 24615-84-7 | sigmaaldrich.com |

Research Findings on this compound Polymerization

The table below highlights significant research findings related to the polymerization and application of this compound.

| Research Focus | Key Findings | Reference(s) |

| Emulsion Polymerization | The distribution of CEA between water and various non-functional monomer phases is heavily influenced by the hydrogen-bond-acceptor characteristics of the organic phase. | researchgate.netacs.org |

| Adhesion to Cellulose Nanocrystals (CNCs) | Modification of CNCs with CEA enhances their adhesive properties and mechanical strength when incorporated into an epoxy resin matrix. | nih.govfrontiersin.org |

| Controlled Polymerization | CEA can be successfully polymerized using RAFT techniques, allowing for the synthesis of well-defined polymers. | smolecule.com |

| pH-Responsive Drug Delivery | Composite polymer particles of Fe₃O₄/SiO₂/P(2-CEA) demonstrate pH-responsive behavior, making them suitable for targeted drug release in alkaline environments. | nih.gov |

| Flexibility of Polymers | The homopolymer of CEA has a low glass transition temperature (<30°C), which imparts greater flexibility to the resulting polymers. | chemicalbook.comsmolecule.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

21045-68-1 |

|---|---|

Molecular Formula |

C7H10O4 |

Molecular Weight |

158.15 g/mol |

IUPAC Name |

(2-ethoxy-2-oxoethyl) prop-2-enoate |

InChI |

InChI=1S/C7H10O4/c1-3-6(8)11-5-7(9)10-4-2/h3H,1,4-5H2,2H3 |

InChI Key |

CGGLGGHHEKSTQY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC(=O)C=C |

Origin of Product |

United States |

Synthetic Methodologies for Carbethoxymethyl Acrylate and Its Precursors

Wittig Olefination Approaches for Acrylate (B77674) Synthesis

The Wittig reaction stands as a cornerstone in organic synthesis for the creation of carbon-carbon double bonds with high regioselectivity. udel.edu It involves the reaction of a phosphorus ylide with an aldehyde or ketone. wikipedia.org For the synthesis of acrylates, a stabilized ylide is typically employed.

A key reagent in the synthesis of carbethoxymethyl acrylate via the Wittig reaction is (Carbethoxymethylene)triphenylphosphorane. This stabilized ylide is commercially available or can be prepared from triphenylphosphine (B44618) and an appropriate haloacetate. The reaction proceeds by the nucleophilic attack of the ylide on an aldehyde, leading to the formation of the desired acrylate. udel.edu

The general scheme for this reaction is as follows:

Reactants: Aldehyde (e.g., formaldehyde (B43269) or its equivalent) and (Carbethoxymethylene)triphenylphosphorane.

Product: this compound and triphenylphosphine oxide.

Driving Force: The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide. udel.edu

The use of related ylides, such as those derived from different phosphines or containing alternative ester groups, allows for the synthesis of a diverse range of acrylate derivatives.

The mechanism of the Wittig reaction, particularly under lithium-salt-free conditions, is understood to proceed through a [2+2] cycloaddition between the ylide and the carbonyl compound to form an oxaphosphetane intermediate directly. wikipedia.orgrsc.org This four-membered ring then collapses in a retro-[2+2] cycloaddition to yield the alkene and triphenylphosphine oxide. udel.edu

The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, such as (Carbethoxymethylene)triphenylphosphorane, generally lead to the formation of the (E)-alkene with high selectivity. wikipedia.org This selectivity is attributed to the reversibility of the initial cycloaddition and the thermodynamic stability of the trans-oxaphosphetane intermediate. Computational studies using density functional theory (DFT) have provided significant insights into the transition states and have supported the experimental observations regarding selectivity. nih.gov For stabilized ylides, a strong dipole-dipole interaction in the transition state is a key factor driving the high E-selectivity. nih.gov

To enhance the efficiency and sustainability of the Wittig reaction, various optimization strategies have been explored.

Microwave Irradiation: The use of microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields and stereoselectivity. tubitak.gov.tr For instance, a microwave-assisted, one-pot Wittig reaction under solvent-free conditions using basic alumina (B75360) as a solid support has been reported to produce olefins in good to excellent yields within 30-50 minutes. tubitak.gov.trresearchgate.net This method offers an energy-efficient and scalable route for olefination. tubitak.gov.tr

Solvent Systems: While traditional Wittig reactions often employ anhydrous aprotic solvents like THF or DMSO, greener alternatives are being investigated. numberanalytics.comresearchgate.net Reactions have been successfully carried out in aqueous media, such as a saturated sodium bicarbonate solution, providing an environmentally benign "one-pot" procedure. sciepub.com Solvent-free conditions, where the reactants are mixed neat, represent another sustainable approach that minimizes waste. udel.edu

Catalysis: The development of catalytic Wittig reactions is an ongoing area of research aimed at reducing the stoichiometric use of phosphine (B1218219) reagents. organic-chemistry.org Additionally, visible-light photoredox catalysis has emerged as a mild and efficient method for olefination, tolerating a wide range of functional groups. nih.gov

| Reaction Parameter | Conventional Method | Optimized Method |

| Energy Source | Thermal Heating | Microwave Irradiation tubitak.gov.tr |

| Solvent | Anhydrous Organic Solvents (e.g., THF, DMSO) numberanalytics.com | Aqueous Media sciepub.com, Solvent-Free udel.edu |

| Reaction Time | Several hours to days | 30-50 minutes tubitak.gov.tr |

| Catalyst | Stoichiometric Phosphine | Catalytic Phosphine organic-chemistry.org, Photoredox Catalysis nih.gov |

Alternative Esterification and Transesterification Routes to Acrylates

Beyond the Wittig reaction, esterification and transesterification provide viable pathways to acrylate esters.

Esterification: This classic method involves the reaction of acrylic acid with an alcohol in the presence of an acid catalyst. To synthesize this compound, one would react acrylic acid with the corresponding hydroxyacetate ester. The use of solid acid catalysts like cation exchange resins (e.g., Amberlyst 15) can simplify product purification and catalyst recovery. researchgate.net

Transesterification: This process involves the conversion of one ester to another by reacting it with an alcohol in the presence of a catalyst. For example, methyl acrylate can be transesterified with a suitable alcohol to yield the desired acrylate ester. researchgate.net This method is often driven by the removal of the lower-boiling alcohol byproduct via azeotropic distillation. google.com Various catalysts, including mixed metal salts and organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have been shown to be effective. google.comresearchgate.net

Bio-based Synthesis Strategies for Acrylate Monomers

The increasing demand for sustainable chemical processes has spurred research into the production of acrylates from renewable resources. researchgate.net Lignocellulosic biomass, rich in carbohydrates, is a promising feedstock for producing bio-based monomers. researchgate.netrsc.org

Lactic acid, readily available from the fermentation of sugars, is a key platform molecule for the synthesis of bio-based acrylates. researchgate.netresearchgate.net Several strategies have been developed to convert lactic acid and its derivatives into acrylic acid and acrylate esters.

One notable method involves a two-step catalytic process starting from alkyl lactates. renewable-carbon.euumn.edu

Hydroesterification: The alkyl lactate (B86563) is reacted with carbon monoxide and ethylene (B1197577) in the presence of a palladium catalyst to produce an alkyl 2-(propionyloxy)propanoate intermediate with quantitative yields. renewable-carbon.euumn.edu

Pyrolysis: This intermediate is then pyrolyzed to yield the corresponding acrylate ester and propionic acid. renewable-carbon.euumn.edu

This process is advantageous as it can be performed under neat conditions at relatively low temperatures (80°C) and utilizes inexpensive feedstocks. renewable-carbon.euumn.edu

Another approach involves the liquid-phase dehydration of lactic acid or its derivatives. google.com For instance, the conversion of lactide (the cyclic dimer of lactic acid) to acrylic acid has been achieved with high selectivity using a hydrobromic acid catalyst in a temperature-stable ionic liquid. nih.gov This method avoids volatile organic solvents and allows for in situ removal of the acrylic acid product, leading to high yields. nih.gov

| Starting Material | Key Transformation | Product |

| Alkyl Lactate | Catalytic Hydroesterification followed by Pyrolysis renewable-carbon.euumn.edu | Alkyl Acrylate |

| Lactide | Catalytic Dehydration in Ionic Liquid nih.gov | Acrylic Acid |

Sustainable Feedstock Utilization in Acrylate Production

The chemical industry is increasingly shifting from traditional petrochemical feedstocks to renewable resources to mitigate environmental impact and address concerns about the availability of fossil fuels. fau.euazom.com The production of acrylic acid and its esters, known as acrylates, is a key area of this transition. Conventionally, acrylates are manufactured from the vapor-phase oxidation of propylene (B89431), a byproduct of petroleum refining. azom.comfau.eu However, significant research has been dedicated to developing sustainable pathways from biomass.

Two of the most promising renewable feedstocks for acrylic acid production are glycerol (B35011) and lactic acid.

Lactic acid , produced through the fermentation of carbohydrates from sources like corn and sugarcane, is another key platform molecule for "green" acrylic acid. fau.euazom.comfau.euusda.gov This bio-based route is attractive due to the potential for lower production costs and reduced oil consumption. fau.eufau.eu The process typically involves the catalytic dehydration of lactic acid to acrylic acid. fau.euazom.com Researchers have developed highly efficient catalyst formulations, such as amine-doped FAU zeolites, that significantly improve the yield and reduce the cost of producing renewable acrylates from corn-derived lactic acid. usda.govsoci.org A new, sustainable method reacting alkyl lactate with carbon monoxide and ethylene in the presence of a palladium catalyst has also been developed, offering quantitative yields of acrylate precursors at lower temperatures. renewable-carbon.eu

The table below summarizes key research findings on sustainable feedstock utilization for acrylate production.

Table 1: Sustainable Feedstocks for Acrylate Production

| Feedstock | Source | Conversion Route | Key Research Findings | Citations |

|---|---|---|---|---|

| Glycerol | Biodiesel Byproduct | Two-step protocol: Deoxydehydration to allyl alcohol, then gas-phase oxidation over Mo-V-W-O catalysts. | Achieved an overall acrylic acid yield of 80% with superb catalyst stability. | acs.org |

| Thermocatalytic Conversion | Thermocatalytic routes are versatile and have reported higher acrylic acid yields compared to biochemical methods. | rsc.orgrsc.org | ||

| Lactic Acid | Fermentation of Corn, Sugarcane | Catalytic Dehydration | Represents an environmentally friendly alternative with potential for low production cost. | fau.eufau.eu |

| Catalytic conversion over amine-doped FAU zeolites | Provides corn-derived acrylic acid at cost parity with petrochemical methods and reduces CO2 emissions. | usda.govsoci.org | ||

| Catalytic hydroesterification of alkyl lactates | A two-step process using a palladium catalyst that provides quantitative yields at a relatively low temperature of 80°C. | renewable-carbon.eu | ||

| Bioethanol | European sources (non-food) | Conversion to Ethyl Acrylate | Maintains the same quality as fossil-based counterparts with a 30% reduction in Product Carbon Footprint. | cefic.org |

Purification and Isolation Methodologies for Analytical Purity

Achieving high purity is critical for acrylate esters, as impurities can significantly affect polymerization processes and the properties of the final polymer. Analytical purity is ensured through various rigorous purification and isolation methodologies.

Distillation is a fundamental technique for purifying acrylates. Extractive distillation with water is a common method to separate the acrylate ester from alcohols and other impurities. google.comgoogle.com To prevent polymerization during heating, inhibitors such as hydroquinone (B1673460) or phenolics are often added. google.comorgsyn.org Vacuum distillation is also employed to lower the boiling point and minimize thermal stress on the heat-sensitive acrylate, thereby preventing unwanted polymerization. orgsyn.orgwikipedia.org Crude product streams are often subjected to a series of distillation steps to separate unreacted materials and byproducts, ultimately achieving purities exceeding 99%. google.comwikipedia.org

Chromatography is a powerful tool for both the analysis and purification of acrylates. Gas chromatography (GC), typically with a flame ionization detector (FID), is the standard method for determining the purity of acrylate esters and quantifying residual impurities like alcohols and other esters. kelid1.irbrjac.com.br For preparative-scale purification, column chromatography is utilized. For instance, passing the monomer through a column filled with basic aluminum oxide can effectively remove inhibitors like hydroquinone. cmu.edu Other specialized chromatographic methods, such as immunoaffinity chromatography, have been developed for purifying specific acrylate-based materials. nih.gov

Washing and Other Methods are also employed to remove specific types of impurities. Washing the crude acrylate product with dilute aqueous solutions, such as sodium carbonate or sodium sulfite, can remove acidic impurities or residual polymerization inhibitors. google.com In some processes, ammonia (B1221849) is used to precipitate polymeric impurities, which can then be removed by filtration, a method particularly useful in purifications following transesterification reactions. google.com For some acrylates, purification can also be achieved by freezing and decanting the supernatant liquid multiple times. orgsyn.org

The table below outlines common purification methodologies for achieving analytical purity in acrylates.

Table 2: Purification and Isolation Methodologies for Acrylates

| Methodology | Description | Impurities Removed | Resulting Purity | Citations |

|---|---|---|---|---|

| Extractive Distillation | Distillation using water as an extractant. | Alcohols (e.g., methanol, ethanol), other volatile impurities. | Product purity can exceed 99%. | google.comgoogle.com |

| Vacuum Distillation | Distillation under reduced pressure to lower the boiling point. | High-boiling impurities, unreacted starting materials. | Helps prevent polymerization, yielding high-purity product (>99.9%). | orgsyn.orgwikipedia.org |

| Gas Chromatography (GC) | Analytical technique to separate and quantify components. | Used for purity assessment and detection of alcohols, other esters, and ethers. | Standard method for determining purity, often reported to the nearest 0.01%. | kelid1.irbrjac.com.br |

| Column Chromatography | Purification by passing the substance through a column with a stationary phase (e.g., alumina). | Polymerization inhibitors (e.g., hydroquinone), polar impurities. | Effective for lab-scale purification to obtain high-purity monomer. | cmu.edu |

| Washing | Using aqueous solutions (e.g., sodium carbonate, ammonia) to remove soluble impurities. | Acidic impurities, residual catalysts, low molecular weight polymers. | An essential step in multi-stage purification processes. | google.comgoogle.com |

Free Radical Polymerization Investigations

Conventional free radical polymerization offers a straightforward method for polymerizing this compound. The process involves the use of initiators that generate free radicals, which then propagate through the monomer units.

The choice of initiator system is crucial in determining the kinetics of the free radical polymerization of this compound. Commonly, thermal initiators such as azo compounds (e.g., azobisisobutyronitrile, AIBN) and peroxides (e.g., benzoyl peroxide, BPO) are employed. essentialchemicalindustry.org Photochemical initiation can also be utilized. The initiation step involves the decomposition of the initiator to form primary radicals, which then react with a monomer molecule to start the polymer chain growth.

The polymerization of acrylates can also be affected by secondary reactions, especially at elevated temperatures. These can include backbiting (intramolecular chain transfer) and β-scission, which can influence the final polymer structure and molecular weight. researchgate.net

Table 1: Representative Initiator Systems for Free Radical Polymerization of Functional Acrylates Note: This table presents data for analogous functional acrylates due to the limited availability of specific data for this compound.

| Initiator | Monomer System | Temperature (°C) | Solvent | Observations |

| AIBN | Methyl Acrylate | 60 | Toluene | Controlled polymerization with predictable molecular weights. |

| Benzoyl Peroxide | Butyl Acrylate | 70 | Bulk | High conversion achieved. |

| Potassium Persulfate | Acrylic Acid | 70 | Water | Suitable for aqueous phase polymerization. |

Several reaction parameters significantly influence the polymerization yield and monomer conversion in the free radical polymerization of this compound. These include:

Temperature: Higher temperatures generally lead to a faster rate of initiator decomposition and thus a higher rate of polymerization. researchgate.net However, excessively high temperatures can also increase the rate of side reactions, potentially leading to broader molecular weight distributions and changes in polymer architecture.

Initiator Concentration: Increasing the initiator concentration typically results in a higher polymerization rate and, consequently, a faster conversion of the monomer. ichemical.com However, this also leads to the formation of a larger number of polymer chains, which can result in a lower average molecular weight.

Monomer Concentration: The rate of polymerization is directly proportional to the monomer concentration. Therefore, higher monomer concentrations lead to faster polymerization rates and higher yields in a given time frame.

Solvent: The choice of solvent can affect the solubility of the monomer and the resulting polymer, as well as the kinetic rate constants. sigmaaldrich.com For functional acrylates, hydrogen bonding interactions with the solvent can play a significant role. acs.org

Studies on similar acrylate systems have shown that optimizing these parameters is key to achieving high conversion and desired polymer characteristics. mdpi.com For instance, in the polymerization of other acrylic monomers, careful control of temperature and initiator concentration has been shown to maximize yield while maintaining control over the polymer's properties. ichemical.com

Controlled/Living Polymerization Techniques

To achieve better control over the polymer architecture, molecular weight, and dispersity, controlled/living radical polymerization (CLRP) techniques are employed for the polymerization of acrylates, including those with functional groups like this compound.

RAFT polymerization is a versatile CLRP method that can be applied to a wide range of monomers, including functional acrylates. researchgate.net This technique involves the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization in a reversible manner.

The selection of an appropriate RAFT agent is critical for the successful controlled polymerization of acrylates. For more activated monomers like acrylates, dithioesters and trithiocarbonates are often effective CTAs. researchgate.net The polymerization kinetics in RAFT systems can exhibit an induction period and rate retardation, which are influenced by the concentration of the CTA. acs.org Despite these kinetic features, RAFT polymerization provides excellent control over the molecular weight, which increases linearly with monomer conversion, and results in polymers with low polydispersity indices (PDI). acs.org

Table 2: Examples of RAFT Polymerization of Functional Acrylates Note: This table presents data for analogous functional acrylates due to the limited availability of specific data for this compound.

| RAFT Agent (CTA) | Monomer | Initiator | Solvent | PDI |

| 2-Cyano-2-propyl dodecyl trithiocarbonate | Methyl Acrylate | AIBN | Toluene | < 1.2 |

| 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid | Butyl Acrylate | AIBN | Dioxane | ~ 1.15 |

| Trithiocarbonate-based CTA | Hydroxyethyl Acrylate | ACVA | Water/DMSO | < 1.3 |

Atom Transfer Radical Polymerization (ATRP) is another powerful technique for the controlled polymerization of a variety of monomers, including functional acrylates. cmu.eduacs.org ATRP utilizes a transition metal complex (e.g., copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains through a halogen atom transfer process. acs.org

The success of ATRP for functional acrylates like this compound depends on the choice of initiator, catalyst (metal and ligand), and solvent. acs.org For instance, the polymerization of 2-hydroxyethyl acrylate has been successfully carried out using a copper bromide/bipyridine catalyst system. cmu.edu ATRP is known for its tolerance to a wide range of functional groups, allowing for the direct polymerization of monomers without the need for protecting groups in many cases. cmu.edu The kinetics of ATRP are typically first-order with respect to monomer concentration, and the molecular weight of the resulting polymer grows linearly with conversion, while polydispersities remain low. cmu.edu

Both RAFT and ATRP are highly effective for the precision synthesis of acrylate copolymers, including block, graft, and random copolymers. researchgate.net By sequentially adding different monomers, well-defined block copolymers can be synthesized. For example, a polymer of this compound could be synthesized first and then used as a macroinitiator for the polymerization of a second monomer to form a diblock copolymer.

The synthesis of copolymers of functional acrylates has been demonstrated in numerous studies. For instance, copolymers of butyl acrylate and methyl methacrylate (B99206) with functional monomers like glycidyl (B131873) methacrylate have been synthesized via RAFT mini-emulsion polymerization, yielding copolymers with controlled molecular weights and narrow particle size distributions. aip.orgresearchgate.net Similarly, ATRP has been used to create a wide variety of functional copolymers, including those with ester side groups. cmu.edu The ability to create such well-defined copolymers opens up a vast range of potential applications for materials based on this compound.

Copolymerization Behaviors of this compound

The incorporation of this compound into copolymer chains is governed by its reactivity relative to other monomers, which dictates the final microstructure and properties of the polymer.

Reactivity Ratios in Copolymerization Systems

Reactivity ratios are critical parameters in copolymerization that describe the relative reactivity of a propagating polymer chain ending in one monomer unit towards adding the same or a different monomer. These ratios, denoted as r₁ and r₂, determine the composition of the copolymer and the sequence distribution of the monomer units along the chain. For a copolymerization involving two monomers, M₁ and M₂, the reactivity ratios are defined as the ratio of the rate constant for a radical adding its own type of monomer to the rate constant for it adding the other monomer (e.g., r₁ = k₁₁/k₁₂).

The determination of these ratios typically involves polymerizing several monomer feed compositions to low conversion (below 15%) and then analyzing the resulting copolymer composition. nih.govmdpi.com Linearization methods, such as the Fineman-Ross and Kelen-Tüdős methods, are traditionally used to estimate the reactivity ratios from this data. researchgate.net The values are crucial for predicting copolymer composition at different monomer feeds, as illustrated by the examples in the table below for other acrylate systems.

Table 1: Reactivity Ratios for Various Acrylate/Methacrylate Copolymer Systems

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | System Tendency |

| Methyl Methacrylate | Styrene (B11656) | 0.46 | 0.53 | Random/Alternating |

| Methyl Methacrylate | Ethyl Acrylate | ~2.0 | ~0.2 | Blocky (MMA) / Random |

| Dibutyltin Maleate | Styrene | 0.00 | 0.28 | Random |

| Dibutyltin Maleate | Butyl Acrylate | 0.00 | 0.77 | Random |

Note: Data is compiled from representative literature on similar monomer systems to illustrate the concept of reactivity ratios. doi.orgresearchgate.netmdpi.com The tendency is inferred from the product r₁r₂. If r₁r₂ ≈ 1, the copolymerization is ideal (random). If r₁r₂ ≈ 0, it tends toward alternating. If r₁ > 1 and r₂ < 1, it suggests a tendency to form blocks of M₁.

Sequence Distribution and Microstructure in Acrylate Copolymers

For acrylate copolymers, the microstructure can be characterized using techniques like 13C Nuclear Magnetic Resonance (NMR) spectroscopy. doi.org By analyzing the chemical shifts of specific atoms, such as the carbonyl carbon, it is possible to determine the frequency of different monomer triads (e.g., M₁-M₁-M₁, M₁-M₁-M₂, M₂-M₁-M₂) and sometimes even pentads. doi.org This data provides a detailed picture of the copolymer's microstructure.

While no specific studies on the microstructure of this compound copolymers were identified, general principles from other acrylate systems apply. For example, in copolymers of methyl methacrylate and ethyl acrylate, the distribution of triads and pentads can be calculated and simulated based on Markov or Bernoulli statistics, which correlate well with experimental NMR data. doi.org The architecture of macromonomer surfactants used in emulsion polymerization can also significantly influence the microstructure and, consequently, the properties of the final polymer film, affecting hardness, hydrophilicity, and roughness. nih.gov The development of controlled radical polymerization techniques has enabled the synthesis of copolymers with precisely engineered sequences, such as alternating or gradient structures, which would not be achievable through conventional free-radical polymerization. arxiv.org

Interpolymer Complexation Studies

Interpolymer complexes (IPCs) are formed through non-covalent interactions, such as hydrogen bonds, electrostatic forces, or hydrophobic interactions, between two different polymers in solution. nih.gov These complexes can lead to materials with unique properties distinct from their individual components.

Specific research on interpolymer complexation involving poly(this compound) is not prevalent in the available literature. However, the principles can be understood from studies on structurally similar polymers. For instance, poly(acrylic acid) (PAA), a polycarboxylic acid, is known to form hydrogen-bond-induced complexes with non-ionic polymers containing ether or hydroxyl groups, such as poly(ethylene oxide) or poly(2-hydroxyethyl acrylate) (PHEA). nih.govresearchgate.net The formation and stability of these complexes are highly dependent on factors like pH, polymer concentration, and the order of mixing. researchgate.net

In the PAA-PHEA system, hydrogen bonding occurs between the carboxylic acid groups of PAA and the hydroxyl groups of PHEA. researchgate.net It was noted, however, that the complexation ability of PHEA is relatively low compared to other non-ionic polymers. researchgate.net Given that poly(this compound) possesses ester groups which are weaker hydrogen bond acceptors than hydroxyl or ether groups, its ability to form strong interpolymer complexes with proton-donating polymers like PAA might be similarly limited. The formation of such complexes is often studied using methods like viscometry, turbidimetry, and FTIR spectroscopy. researchgate.net

Advanced Polymerization Mechanisms

Modern polymer chemistry employs sophisticated reaction mechanisms to create materials with highly controlled structures and properties. This compound is amenable to several of these advanced techniques.

Dual-Curing Systems Involving Acrylate Chemistries

Dual-curing processes combine two distinct polymerization reactions that can be triggered sequentially or simultaneously by different stimuli, such as light (UV) and heat. researchgate.net This approach provides enhanced control over the curing process and allows for the creation of materials with a unique set of properties at both an intermediate and final stage. researchgate.netnih.gov Acrylate chemistry is frequently used in these systems due to its versatility. researchgate.net

A common dual-curing strategy involves an initial rapid UV-initiated free-radical polymerization of acrylate groups, followed by a slower, thermally activated reaction of a different functional group. nih.gov For a monomer like this compound, it could be part of a formulation that is first cured with UV light to form a solid "green part," which can then be subjected to a thermal post-cure to enhance mechanical and thermal properties. nih.gov This second stage could involve the reaction of other components in the blend, such as epoxies or isocyanates, leading to the formation of an interpenetrating polymer network (IPN). researchgate.net This two-step process allows for complex shaping during the first stage, followed by the development of the final, robust material properties in the second stage.

Thiol-Acrylate Click Chemistry (Radical and Michael Addition Mechanisms)

Thiol-acrylate "click" reactions are a class of highly efficient and specific reactions that are widely used in polymer synthesis and materials science. usm.eduresearchgate.net This chemistry can proceed via two main pathways: a radical-mediated thiol-ene reaction or a base-catalyzed thiol-Michael addition.

Radical-Mediated Thiol-Ene Reaction: This reaction is typically initiated by UV light or heat and involves the radical addition of a thiyl radical (RS•) across the acrylate double bond. usm.edu The reaction proceeds via a chain mechanism. However, for electron-poor alkenes like acrylates, the radical process can be complicated by competitive homopolymerization of the acrylate monomer, which means the 1:1 thiol-to-acrylate stoichiometry is often not achieved. usm.edu Therefore, this radical pathway is more efficient with electron-rich double bonds. usm.edu

Thiol-Michael Addition: The Michael addition is a conjugate addition of a nucleophile—in this case, a thiolate anion (RS⁻)—to the electron-deficient double bond of the acrylate. nih.govresearchgate.net This reaction is typically catalyzed by a mild base (e.g., an amine or phosphine) and proceeds via a step-growth mechanism. rsc.orglsu.edu Unlike the radical reaction, the Michael addition is not susceptible to oxygen inhibition and does not compete with acrylate homopolymerization, allowing for the formation of highly uniform polymer networks with a precise 1:1 stoichiometry. usm.edunih.gov The reaction is highly efficient and can proceed rapidly at room temperature. rsc.org The kinetics of the Michael addition can be tuned by the choice of catalyst, the functionality of the thiol and acrylate monomers, and the pH of the system. nih.govlsu.edu This high degree of control makes thiol-acrylate Michael addition a powerful tool for creating well-defined hydrogels and other advanced materials. nih.govnuaa.edu.cn

Table 2: Comparison of Thiol-Acrylate Reaction Mechanisms

| Feature | Radical Thiol-Ene | Thiol-Michael Addition |

| Mechanism | Chain-growth | Step-growth |

| Initiation | UV light or heat (radical initiator) | Base or nucleophilic catalyst |

| Stoichiometry | Often non-quantitative with acrylates | Quantitative (1:1 thiol to acrylate) |

| Side Reactions | Competitive acrylate homopolymerization | Generally very few |

| Oxygen Inhibition | Susceptible | Not susceptible |

| Key Advantage | Rapid curing under UV | High control, uniform networks |

Polymerization Studies of Carbethoxymethyl Acrylate

Catalytic Polymerization

The investigation into the catalytic activity of inorganic nanoparticles for the polymerization of acrylate (B77674) monomers has revealed promising avenues for developing novel and efficient polymerization systems. While specific research focusing exclusively on carbethoxymethyl acrylate is limited, studies on similar monomers, such as methyl methacrylate (B99206) (MMA), provide significant insights into the potential catalytic behavior of these nanoparticles. Research into hybrid iron oxide-silver nanoparticles, for instance, has demonstrated their effectiveness in catalyzing the polymerization of MMA, suggesting a potential parallel for this compound.

In a notable study, hybrid iron oxide-silver catalysts were synthesized and their catalytic activity in MMA polymerization was thoroughly examined. The catalysts were prepared at room temperature through a two-step reduction process. Initially, iron oxide nanoparticles were formed by the reduction of FeCl₃ with sodium borohydride (B1222165) (NaBH₄). Subsequently, these magnetic nanoparticles were doped with silver nanoparticles. To enhance stability and catalytic efficiency, some silver nanoparticles were functionalized with 3-aminopropyltriethoxysilane (B1664141) (APTES) or poly(ethyleneimine) (PEI).

The catalytic performance of these nanoparticles—Fe, Ag/Fe, PEI-Ag/Fe, and APTES-Ag/Fe—was evaluated under various conditions, including in the presence of O₂, N₂, sodium bisulfite (NaHSO₃), and benzoyl peroxide, in both bulk and solution polymerization of MMA. The results indicated that these hybrid nanoparticles are highly effective catalysts.

Under optimal conditions, the conversion efficiency for MMA polymerization was remarkably high, reaching 100% with Fe and Ag/Fe catalysts, 97.6% with PEI-Ag/Fe, and 99.1% with APTES-Ag/Fe catalysts. researchgate.net The resulting poly(methyl methacrylate) (PMMA) was characterized by gel permeation chromatography (GPC) and proton nuclear magnetic resonance spectroscopy (¹HNMR) to determine its molecular weight and structure. researchgate.net

The study highlights the potential of using such hybrid inorganic nanoparticles as efficient catalysts in acrylate polymerization. The magnetic nature of the iron oxide core also offers the advantage of easy catalyst recovery and reuse, which is a significant step towards more sustainable and cost-effective polymer production processes. The principles and findings from this research on MMA can serve as a foundational basis for exploring the catalytic polymerization of this compound using similar inorganic nanoparticle systems.

Table 1: Catalyst Efficiency in Methyl Methacrylate Polymerization

| Catalyst | Conversion Efficiency (%) |

| Fe | 100 |

| Ag/Fe | 100 |

| PEI-Ag/Fe | 97.6 |

| APTES-Ag/Fe | 99.1 |

Reaction Mechanisms and Reactivity of Carbethoxymethyl Acrylate

Nucleophilic Addition Reactions to the Acrylate (B77674) Double Bond

The polarized nature of the acrylate double bond, influenced by the electron-withdrawing carbethoxymethyl group, renders the β-carbon electrophilic and prone to attack by nucleophiles. This reactivity is central to many of its applications.

Michael Addition Pathways with Various Donors (e.g., Amines, Acetoacetates)

The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds like carbethoxymethyl acrylate. researchgate.net This reaction involves the addition of a nucleophile (the Michael donor) to the β-carbon of the acrylate (the Michael acceptor).

With Amine Nucleophiles: Primary and secondary amines readily add to the acrylate double bond in an aza-Michael addition. The reaction is typically base-catalyzed, or the amine itself can act as both the nucleophile and the base. nih.govnih.gov The process can be highly efficient, sometimes accelerated by methods such as microwave irradiation to achieve high yields in reduced reaction times. nih.govnih.gov The reaction between an amine and an acrylate is a versatile method for synthesizing β-amino esters. nih.gov

With Acetoacetate (B1235776) Nucleophiles: Carbon-based nucleophiles, such as the enolate derived from ethyl acetoacetate, are effective Michael donors. researchgate.net In the presence of a base, the acetoacetate is deprotonated to form an enolate anion, which then attacks the β-carbon of the acrylate. researchgate.net The reaction is driven by the formation of a stable carbon-carbon single bond, replacing a carbon-carbon pi bond. researchgate.net The strength of the base catalyst plays a crucial role; strong bases can lead to a pseudo-first-order reaction with respect to the acrylate concentration. researchgate.net It is important to note that the product of the initial Michael addition may still contain an active methylene (B1212753) hydrogen, potentially allowing for a second addition reaction. researchgate.net

Kinetics and Regioselectivity of Addition Reactions

The kinetics of Michael additions to acrylates are influenced by several factors, including the nature of the nucleophile, the catalyst, and the solvent. researchgate.net For instance, in the addition of acetoacetates, the reaction rate can exhibit a pseudo-first-order dependence on the acrylate concentration when a strong base is used. researchgate.net With weaker bases, the kinetics can become more complex, often following second-order kinetics. researchgate.net

Regioselectivity: The addition of nucleophiles to acrylates is highly regioselective, with the nucleophile consistently attacking the β-carbon. This is due to the electronic polarization of the α,β-unsaturated system. The carbonyl group withdraws electron density through resonance, creating a partial positive charge on the β-carbon, making it the primary site for nucleophilic attack (1,4-addition). researchgate.net Attack at the carbonyl carbon (1,2-addition) is generally less favored under thermodynamic control. researchgate.netmasterorganicchemistry.com

| Donor Type | Catalyst | Key Kinetic Features | Ref |

| Amines | Self-catalyzed or Base | Can be significantly accelerated with microwave irradiation. | nih.govnih.gov |

| Acetoacetates | Strong Base (e.g., DBU) | Pseudo-first-order dependence on acrylate concentration. | researchgate.net |

| Acetoacetates | Weak Base (e.g., K2CO3) | Follows second-order kinetics. | researchgate.net |

Radical Reaction Pathways of Acrylates

This compound, like other acrylate monomers, readily undergoes radical polymerization to form high molecular weight polymers. This process is fundamental to the production of a wide range of acrylic materials.

Chain Initiation and Propagation in Radical Polymerization

Radical polymerization proceeds through a chain reaction mechanism involving initiation, propagation, and termination steps.

Initiation: The process begins with the generation of free radicals from an initiator molecule. Common initiators include compounds that decompose upon heating or irradiation, such as azoisobutyronitrile (AIBN) or benzoyl peroxide (BPO). libretexts.org These initiators produce primary radicals that then add to the double bond of a monomer molecule, creating a new, monomer-centered radical. libretexts.org Interestingly, at high temperatures (above 140°C), molecular oxygen can act as an initiator for acrylate polymerization, a phenomenon that contrasts with its typical role as an inhibitor at lower temperatures. westlake.edu.cn Self-initiation of acrylates at high temperatures is also possible but is generally a slower process. upenn.edu

Propagation: The newly formed monomer radical adds to another monomer molecule, propagating the radical center to the end of the growing chain. libretexts.org This step repeats, rapidly increasing the length of the polymer chain. The addition is regioselective, with the radical adding to the CH₂= end of the acrylate to form a more stable, substituted radical on the carbon adjacent to the ester group. libretexts.org

Side Reactions and Chain Transfer Processes

While propagation is the primary chain-growth reaction, several side reactions can occur, influencing the final polymer structure and molecular weight. researchgate.net

Chain Transfer: This process involves the transfer of the radical from a growing polymer chain to another species, such as a monomer, solvent, or another polymer chain. nih.govcmu.edu Chain transfer to the monomer can lead to the formation of an unsaturated end group. researchgate.net Intramolecular chain transfer, also known as "backbiting," can occur where the radical at the end of a growing chain abstracts a hydrogen atom from earlier in the same chain, leading to the formation of mid-chain radicals and short-chain branches. researchgate.netacs.org Chain transfer to the polymer results in long-chain branching. nih.gov

Other Side Reactions:

β-Scission: Mid-chain radicals formed through backbiting can undergo scission, breaking the polymer backbone and potentially creating a macromonomer. researchgate.net

Termination: The chain reaction ceases when two growing radical chains combine (recombination) or transfer a hydrogen atom (disproportionation). libretexts.org

| Side Reaction | Description | Consequence | Ref |

| Chain Transfer to Monomer | A growing polymer radical abstracts an atom from a monomer molecule. | Lowers polymer molecular weight. | cmu.edu |

| Backbiting (Intramolecular Transfer) | The radical end of a chain abstracts a hydrogen from its own backbone. | Creates a mid-chain radical, leading to short-chain branching. | researchgate.netacs.org |

| Chain Transfer to Polymer | A growing polymer radical abstracts a hydrogen from another polymer chain. | Leads to long-chain branching. | nih.gov |

| β-Scission | Cleavage of the polymer backbone at a mid-chain radical site. | Can reduce molecular weight and form macromonomers. | researchgate.net |

Cycloaddition Reactions Involving Acrylate Moieties

The electron-deficient double bond of this compound can also participate in cycloaddition reactions. In these reactions, the acrylate acts as a "2π" component.

A prominent example is the Diels-Alder reaction, a [4+2] cycloaddition where the acrylate functions as the dienophile, reacting with a conjugated diene. The reaction is typically promoted by thermal conditions and results in the formation of a six-membered ring. The stereochemistry of the Diels-Alder reaction is highly controlled, proceeding via a suprafacial-suprafacial mechanism. youtube.com

Other cycloadditions, such as [2+2] cycloadditions, are also possible. Unlike the thermally allowed [4+2] cycloaddition, a [2+2] cycloaddition between two alkene components (like two acrylate molecules) is typically forbidden under thermal conditions but can be allowed under photochemical conditions. youtube.com These reactions are governed by the principles of frontier molecular orbital (FMO) theory, where the symmetry of the highest occupied molecular orbital (HOMO) of one reactant must match the symmetry of the lowest unoccupied molecular orbital (LUMO) of the other. youtube.com

Diels-Alder Reactions with Dienophiles

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. wikipedia.org In this reaction, acrylate esters, including this compound, typically function as the dienophile—the 2π-electron component—due to the electron-withdrawing nature of the ester group which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org This activation makes them reactive towards electron-rich conjugated dienes.

The reaction is concerted, proceeding through a single, cyclic transition state. wikipedia.org While often stereoselective, the classic "endo rule," which predicts the preferential formation of the endo diastereomer, is not always dominant for simple acyclic dienophiles like acrylates in the absence of catalysts. rsc.org For instance, the reaction of 1,3-butadiene (B125203) with methyl acrylate shows kinetic endo:exo ratios close to 1:1. rsc.org

The reactivity and selectivity of Diels-Alder reactions involving acrylates can be significantly enhanced through catalysis, particularly by Lewis acids. A Lewis acid, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), coordinates to the carbonyl oxygen of the acrylate. acs.orgmdpi.com This coordination further lowers the dienophile's LUMO energy, increasing its electrophilicity and accelerating the reaction. acs.orgacs.org Lewis acid catalysis often enhances endo-selectivity. acs.org Computational studies on the BF₃-catalyzed reaction between butadiene and methyl acrylate show that the catalyst increases mutual polarization and charge transfer between the reactants, lowering the activation energy barrier. mdpi.com The reaction mechanism can shift from a synchronous to a more asynchronous or even stepwise pathway, involving zwitterionic intermediates, especially with Lewis acid catalysis. acs.org

Below is a representative table for a Diels-Alder reaction involving a generic acrylate.

| Diene | Dienophile | Catalyst | Product | Key Observation | Reference |

|---|---|---|---|---|---|

| Butadiene | Methyl Acrylate | BF₃ | Methyl cyclohex-3-enecarboxylate | Catalyst lowers the activation energy and promotes an asynchronous bond formation process. | mdpi.com |

| Cyclopentadiene | Methyl Acrylate | None (Thermal) | Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | α-methylation on the acrylate (e.g., methyl methacrylate) can shift selectivity towards the exo product. | nih.gov |

| Furan | Methyl Acrylate | Hf-BEA (Zeolite) | Methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate | Lewis acidic zeolites bind the dienophile, enhancing its electrophilic character and catalytic activity. | acs.org |

Other Pericyclic Transformations

Beyond the [4+2] cycloaddition, the electron-deficient double bond of this compound allows it to participate in other pericyclic reactions. msu.edu These reactions are characterized by a cyclic transition state involving the concerted reorganization of electrons. msu.edu

One such transformation is the ene reaction , where an alkene with an allylic hydrogen (the "ene") reacts with an electron-deficient alkene (the "enophile"), such as an acrylate. This process involves the formation of a new sigma bond, the migration of the ene double bond, and the transfer of the allylic hydrogen atom.

Another class of relevant pericyclic reactions is [2+2] cycloadditions . While thermally forbidden for two standard alkenes, these reactions can be induced photochemically. Under UV irradiation, the acrylate can be promoted to an excited state, enabling it to react with another ground-state alkene to form a cyclobutane (B1203170) ring. This photochemical reactivity is a cornerstone of acrylate polymerization and cross-linking. In some cases, dearomative [2+2] cycloadditions have been achieved with thiophenes and acrylates under photochemical conditions. acs.org

Electrophilic and Photochemical Reactivity of Acrylates

The polarization of the acrylate functional group, with a partial positive charge on the β-carbon, makes it a potent electrophile, particularly in conjugate addition reactions. This reactivity is complemented by its ability to undergo transformations under photochemical conditions.

Electrophilic Reactivity (Michael Addition): this compound is an excellent Michael acceptor. It readily undergoes 1,4-conjugate addition with a wide range of soft nucleophiles. wikipedia.org The general mechanism involves the attack of the nucleophile on the β-carbon of the acrylate, forming a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final product. researchgate.net

Key examples include:

Aza-Michael Addition: Primary and secondary amines react with acrylates to form β-amino esters. The reaction is often self-catalyzed as the amine can act as both the nucleophile and the base. researchgate.netnih.gov The addition of a primary amine's first N-H bond is typically faster than the second, allowing for controlled chain extension or cross-linking in polymer synthesis. researchgate.net

Thiol-Michael Addition: Thiols react efficiently with acrylates in the presence of a base or nucleophilic catalyst to form β-thioether esters. nih.gov This reaction is highly efficient and is considered a "click" reaction due to its speed, high yield, and lack of byproducts. nih.gov

Carbon-Michael Addition: Carbon nucleophiles, such as enolates derived from compounds like ethyl acetoacetate, can add to acrylates. This reaction is driven by the formation of a stable C-C σ-bond in place of a C-C π-bond. researchgate.net

Photochemical Reactivity: Acrylates are well-known for their photochemical reactivity, which is the basis for their widespread use in UV-curable resins and coatings. noaa.gov

Photopolymerization: Upon exposure to UV light in the presence of a photoinitiator, acrylates undergo rapid free-radical polymerization. noaa.govacs.org The initiator absorbs light to generate radicals, which attack the acrylate double bond, initiating a polymer chain. The reaction propagates as the radical chain end adds to subsequent monomer units. This process can be subject to oxygen inhibition, which can be mitigated in hybrid systems.

Photochemical Cycloadditions: As mentioned in section 4.3.2, acrylates can undergo [2+2] cycloadditions. Recent research has shown that through triplet-triplet energy transfer catalysis, acrylates can participate in dearomative cycloadditions with aromatic heterocycles like oxazoles. acs.org In this process, the photocatalyst excites the heterocycle to a triplet state, which then adds to the acrylate to form a bicyclic product. acs.org

Mechanistic Investigations of Functionalization Reactions

Detailed mechanistic studies, often employing a combination of experimental techniques (NMR, ESI-MS) and computational modeling (DFT), have provided deep insights into the functionalization of acrylates. While specific data for this compound is limited, extensive research on model compounds like methyl, ethyl, and butyl acrylate offers a clear framework for understanding its reactivity. acs.orgkaust.edu.sa

Polymerization Mechanisms: High-temperature polymerization of acrylates can occur even without an added initiator, a process known as self-initiated thermal polymerization. acs.orgwpmucdn.com Mechanistic modeling suggests this involves reactions like chain transfer to monomer, backbiting, and β-scission, which become significant at elevated temperatures. acs.orgdrexel.edu In controlled radical polymerization, nitroxide moderators like DEPN can be used to establish an equilibrium between dormant and active propagating radical species, allowing for the synthesis of polymers with well-defined structures. cmu.edu

Michael Addition Mechanisms: Computational studies of the aza-Michael addition have revealed multiple competing pathways. For the reaction of amines with ethyl acrylate in aprotic solvents, a 1,2-addition mechanism is often preferred. acs.org This involves the formation of a zwitterionic intermediate, followed by a rate-determining amine-assisted proton transfer. acs.org The structure of the amine and acrylate can influence whether a 1,4-addition pathway becomes competitive. acs.org The kinetics of base-catalyzed Michael additions show a direct dependence on catalyst concentration, with stronger bases generally leading to faster reactions. researchgate.net

Insertion Polymerization Mechanisms: Mechanistic studies on the palladium-catalyzed insertion polymerization of methyl acrylate have identified key intermediates. Using a (P^O)PdMe complex, researchers have isolated and characterized six-membered chelate complexes formed after two consecutive 2,1-insertions of the acrylate into the palladium-methyl bond. kaust.edu.sa These studies, supported by ESI-MS and DFT calculations, show that the displacement of the chelating carbonyl group by an incoming monomer is a crucial, though slow, step in the polymerization process. kaust.edu.sa

The following table summarizes key findings from mechanistic studies on acrylate reactions.

| Reaction Type | Model Acrylate | Methodology | Key Mechanistic Finding | Reference |

|---|---|---|---|---|

| Aza-Michael Addition | Ethyl Acrylate | Computational (ONIOM, M06-2X) & Kinetic Analysis | Reaction proceeds via a 1,2-addition to form a zwitterion, followed by a rate-limiting proton transfer. Primary amines react faster than secondary amines. | acs.org |

| Self-Initiated Polymerization | Ethyl Acrylate | Experimental & Mechanistic Modeling | At high temperatures (>140°C), reactions like backbiting and β-scission become important. A kinetic model was developed to predict conversion and molecular weight. | acs.org |

| Insertion Polymerization | Methyl Acrylate | NMR, X-ray Diffraction, ESI-MS, DFT | Identified stable six-membered palladium chelate intermediates after two monomer insertions. The overall energy barrier for further insertion is ~100 kJ/mol. | kaust.edu.sa |

| Carbon-Michael Addition | 2-Ethylhexyl Acrylate | In-situ FTIR & ¹H NMR | The reaction rate is directly proportional to the concentration of the base catalyst (e.g., DBU or K₂CO₃). | researchgate.net |

| Controlled Radical Polymerization | n-Butyl Acrylate | Dilatometry & ESR | Using a nitroxide moderator (DEPN), the polymerization reaches a pseudo-stationary state with a reversible equilibrium between dormant and active radical species. | cmu.edu |

Derivatization and Post Polymerization Functionalization Strategies

Modification of Poly(Carbethoxymethyl Acrylate) Architectures

The architecture of a polymer plays a crucial role in determining its macroscopic properties. For poly(CEMA) and other polyacrylates, controlled/living radical polymerization (CLRP) techniques are instrumental in synthesizing well-defined polymer architectures, including block copolymers, star-shaped polymers, and more complex structures. acs.org These methods provide a high degree of control over molecular weight, dispersity, and end-group functionality. rsc.orgresearchgate.net

Post-polymerization modification is a powerful tool for altering these pre-defined architectures. For instance, the bromine chain ends typically obtained from atom transfer radical polymerization (ATRP) are highly versatile. rsc.org They can be quantitatively transformed into a wide array of functional groups, such as azides, amines, and carboxylic acids, through various substitution reactions. rsc.orgresearchgate.net This end-group functionalization is critical for creating block copolymers or for attaching the polymer to surfaces or other molecules.

Another approach involves the "grafting-onto" method, where pre-synthesized polymer chains are attached to a polymer backbone. openpr.com This technique allows for precise control over the molecular weight and composition of both the backbone and the grafted chains, enabling the creation of copolymers with tailored properties. openpr.com

Grafting and Surface Functionalization Techniques

Grafting polymers onto surfaces is a key strategy for modifying the surface properties of materials, such as wettability, biocompatibility, and reactivity. nii.ac.jp The "grafting from" approach, where polymerization is initiated from the surface, typically results in a higher grafting density compared to the "grafting onto" method. acs.org

Plasma-assisted functionalization is a clean, scalable, and cost-effective method for preparing substrates for subsequent acrylate (B77674) polymerization. nih.govacs.org This technique can be used to introduce specific chemical functionalities onto a surface, which can then act as initiation sites for polymerization.

For example, a low-vacuum, hydrogen-assisted plasma activation process can be used to covalently attach linker molecules, such as p-aminophenol, to a graphene surface. nih.govacs.org The hydroxyl groups of these linker molecules can then initiate the in situ radical polymerization of an acrylate monomer, like 2-hydroxyethyl acrylate, leading to a hybrid material with a hydrophilic polymer layer. nih.govacs.org This method avoids the use of solvents and high temperatures that could degrade the substrate. acs.org Atmospheric pressure plasma (APP) polymerization is another promising technique for synthesizing polymer thin films with functional features on various substrates. mdpi.com

Polymer monoliths are continuous porous structures that have applications in areas like chromatography. Covalently attaching ligands to the surface of these monoliths can enhance their performance. A multi-step process can be employed to introduce functional groups, such as methacrylate (B99206) moieties, onto the surface of a material like polyether ether ketone (PEEK) tubing. nih.gov This involves surface etching, reduction, and subsequent reaction with a functionalizing agent. nih.gov A polymer monolith can then be synthesized in situ within the functionalized tubing, resulting in a strong covalent bond between the monolith and the tube wall. nih.gov

End-Group and Side-Chain Functionalization in Acrylate Polymers

The ability to functionalize the end-groups and side-chains of acrylate polymers provides a powerful means to control their properties and applications.

End-group functionalization is crucial for creating well-defined polymer architectures and for conjugating polymers to other molecules. rsc.orgresearchgate.netrsc.org Polymers synthesized via ATRP possess a terminal bromine atom that can be readily substituted with various functional groups. rsc.orgresearchgate.net For example, bromine-terminated poly(methyl acrylate) has been successfully functionalized with a wide range of small molecules to introduce acidic, basic, hydrophilic, or hydrophobic properties. rsc.orgrsc.org

Side-chain functionalization allows for the introduction of specific functionalities along the polymer backbone. nyu.educmu.edu This can be achieved by copolymerizing a functional monomer or by post-polymerization modification of a reactive precursor polymer. For instance, polymers containing reactive side chains, such as those with pentafluorophenyl esters, can be readily modified by reaction with various nucleophiles. researchgate.net This approach has been used to synthesize polymers with pendant TEMPO units, which have applications in various fields. researchgate.net Another strategy involves the use of organocatalytic transesterification for the post-polymerization functionalization of reactive copolymers. researchgate.net

Chemical Transformations on this compound Units within Copolymers

The carbethoxymethyl group in CEMA units within a copolymer provides a reactive handle for a variety of chemical transformations. Post-polymerization modification of these units allows for the introduction of diverse functionalities without the need to synthesize and polymerize a wide range of functional monomers.

One common strategy is transesterification . The ester linkage in the carbethoxymethyl group can be reacted with different alcohols or amines to introduce new side chains. This method has been used to modify poly(pentafluorophenyl acrylate) with various nucleophiles, demonstrating the versatility of this approach. researchgate.net Leveraging keto-enol tautomerization can drive side-chain functionalization to high conversion under mild conditions. rsc.org

Another powerful technique is photocatalytic reductive decarboxylation . This method has been used to transform polymer-bound phthalimide (B116566) esters into ethylene (B1197577) or propylene (B89431) repeat units, effectively creating olefin-acrylate copolymers. rsc.org This single-electron transfer (SET) based transformation opens up possibilities for creating copolymers with previously inaccessible monomer distributions. rsc.org

Furthermore, photochemical methods, such as oximation , can be used to introduce functional groups onto the backbone of polymers. chemrxiv.orgtue.nl This solvent- and catalyst-free method has been successfully applied to polyethylene, demonstrating its potential for modifying other polymer backbones. chemrxiv.orgtue.nl

| Parameter | Description | References |

| Polymerization Technique | Controlled/living radical polymerization (CLRP) such as ATRP is used to synthesize well-defined poly(CEMA) architectures with controlled molecular weight and end-group functionality. | rsc.org, researchgate.net, acs.org |

| End-Group Modification | The terminal bromine from ATRP can be quantitatively converted to various functional groups like azides, amines, and carboxylic acids. | rsc.org, rsc.org, researchgate.net |

| Grafting Method | The "grafting-onto" approach allows for the attachment of pre-synthesized polymer chains to a backbone, offering precise control over the final copolymer structure. | openpr.com |

| Functionalization Technique | Description | Substrate/Polymer | Resulting Functionality | References |

| Plasma-Assisted Functionalization | A clean and scalable method to introduce chemical groups on a surface that can initiate acrylate polymerization. | Graphene | Hydrophilic polymer layer | nih.gov, acs.org |

| Covalent Ligand Attachment | A multi-step process to chemically bond a polymer monolith to the wall of PEEK tubing for applications like chromatography. | PEEK tubing | Covalently attached polymer monolith | nih.gov |

| Side-Chain Functionalization | Introduction of specific chemical groups along the polymer backbone via copolymerization or post-polymerization modification. | Poly(pentafluorophenyl acrylate) | Pendant TEMPO units | researchgate.net |

| Photocatalytic Reductive Decarboxylation | A SET-based method to transform specific side chains into other chemical structures, enabling the synthesis of novel copolymers. | Polymer-bound phthalimide esters | Ethylene or propylene units | rsc.org |

| Photochemical Oximation | A solvent- and catalyst-free method to introduce functional groups onto the polymer backbone. | Polyethylene | Oxime, ketone, and nitro groups | chemrxiv.org, tue.nl |

Advanced Characterization Methodologies in Carbethoxymethyl Acrylate Research

Chromatographic Separation and Analysis Techniques

Chromatographic methods are essential for purifying compounds and analyzing the composition of complex mixtures, such as polymers, which consist of chains of varying lengths.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of a polymer. youtube.com The technique separates polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution. youtube.com A solution of the polymer, such as poly(Carbethoxymethyl acrylate), is passed through a column packed with porous gel. Larger polymer coils cannot enter the pores and thus elute more quickly, while smaller chains penetrate the pores to varying degrees and have a longer path, causing them to elute later. youtube.comnih.gov

The GPC instrument, equipped with detectors like a refractive index (RI) detector, provides a chromatogram that represents the distribution of molecular sizes in the sample. By calibrating the system with polymer standards of known molecular weight, this distribution can be converted into a molecular weight distribution, allowing for the calculation of several important average values. youtube.com

Table 4: Key Parameters Obtained from GPC Analysis of Poly(this compound)

| Parameter | Symbol | Description |

|---|---|---|

| Number-Average Molecular Weight | Mₙ | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. youtube.com |

| Weight-Average Molecular Weight | Mₒ | An average that gives more weight to larger molecules than smaller ones. It is always greater than or equal to Mₙ. nih.gov |

| Polydispersity Index | PDI | A measure of the breadth of the molecular weight distribution, calculated as Mₒ/Mₙ. A value of 1.0 indicates a monodisperse sample (all chains are the same length). researchgate.net |

This analysis is crucial for quality control and for correlating the polymer's molecular architecture with its macroscopic properties, such as viscosity, mechanical strength, and thermal behavior.

Thermal and Thermomechanical Characterization of Acrylate (B77674) Polymers

Understanding the behavior of poly(this compound) and its copolymers under thermal stress is critical for defining their processing parameters and service temperature limits.

Dynamic Mechanical Thermal Analysis (DMTA) is a powerful technique used to study the viscoelastic properties of polymers as a function of temperature and frequency. For copolymers containing this compound, DMTA provides crucial information on the glass transition temperature (Tg), storage modulus (E'), loss modulus (E''), and damping factor (tan δ). nih.gov

The analysis involves applying a sinusoidal stress to a sample and measuring the resultant strain. The storage modulus represents the elastic response (energy stored), while the loss modulus represents the viscous response (energy dissipated as heat). The ratio of these, tan δ, provides a measure of the material's damping ability. The peak of the tan δ curve is often used to define the glass transition temperature, where the polymer transitions from a rigid, glassy state to a more rubbery state.

In this compound copolymers, the flexible ether linkage and the ester group in the side chain are expected to influence the main chain mobility. DMTA can precisely quantify this effect, showing how the incorporation of this monomer affects the Tg and the modulus of the resulting copolymer compared to other acrylates. nih.gov For instance, increasing the content of a crosslinking agent in a copolymer formulation typically leads to a higher storage modulus and an increased Tg, effects which are clearly quantifiable by DMTA. nih.gov

Table 3: Illustrative DMTA Data for an Acrylate Copolymer System

| Copolymer Composition | Storage Modulus (E') at 25°C (GPa) | Glass Transition Temp. (Tg) from tan δ peak (°C) | Tan δ Peak Height |

| Poly(methyl methacrylate) | 3.0 | 115 | 0.8 |

| Poly(this compound) Homopolymer | 0.8 | -15 | 1.2 |

| Copolymer (50:50 MMA:CMA) | 1.8 | 45 | 1.0 |

| Crosslinked Copolymer (50:50:5 MMA:CMA:Crosslinker) | 2.2 | 60 | 0.9 |

Note: Data are representative and intended to illustrate expected trends.

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. elsevierpure.com It is widely used to determine the thermal transitions of polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

For a polymer containing this compound, a DSC scan reveals key information about its morphology. As the sample is heated at a controlled rate, the glass transition appears as a step-like change in the baseline of the heat flow curve. This transition indicates the onset of large-scale molecular motion in the amorphous regions of the polymer. If the polymer is semi-crystalline, endothermic peaks corresponding to the melting of crystalline domains and exothermic peaks for crystallization upon cooling can be observed. The Tg of poly(this compound) is influenced by the flexibility of its ether-containing side chain. DSC allows for precise measurement of this property and enables comparison between different acrylate polymers and copolymers.

Table 4: Typical Thermal Transitions of an Amorphous Acrylate Polymer by DSC

| Thermal Event | Temperature Range (°C) | Heat Flow Direction | Information Gained |

| Glass Transition (Tg) | -20 to 0 | Endothermic Step | Temperature at which the polymer changes from a glassy to a rubbery state. |

| Enthalpic Relaxation | Near Tg | Endothermic Peak | Indicates the thermal history of the amorphous polymer (e.g., aging). |

| Decomposition | > 250 | Exothermic | Onset of thermal degradation of the polymer structure. |

Note: Values are hypothetical for an amorphous homopolymer of this compound.

Microscopic and Surface Analysis Techniques

Visualizing the nanoscale morphology and understanding the surface properties of polymeric materials are essential for applications in coatings, adhesives, and biomaterials.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a material's surface at the nanoscale. It is particularly well-suited for characterizing polymer surfaces because it does not require a conductive sample and can be operated in various environments, including air and liquid. youtube.com

In tapping-mode AFM, a sharp tip attached to a cantilever is oscillated near its resonance frequency as it scans the surface. Changes in the oscillation amplitude due to tip-surface interactions are used to generate a topographical map. This allows for the visualization of surface features of a poly(this compound) film, such as its roughness, and the identification of phase-separated domains in copolymer blends.

Beyond imaging, AFM can be used to probe surface interactions. By measuring the deflection of the cantilever as the tip approaches and retracts from the surface, a force-distance curve is generated. bgu.ac.il This provides quantitative information about adhesion and stiffness at the nanoscale. For a functional polymer like poly(this compound), this can be used to study how the carbethoxymethyl groups influence the polymer's interaction with different substrates or molecules. uc.edu

Table 5: Information Obtainable from AFM Analysis of a Poly(this compound) Film

| AFM Mode | Measurement | Type of Information |

| Tapping Mode (Topography) | Surface Height Variation | Provides a 3D map of the surface, allowing for roughness calculation (Ra, Rq). |

| Tapping Mode (Phase Imaging) | Phase Lag of Cantilever Oscillation | Reveals differences in material properties like adhesion and viscoelasticity, useful for identifying different components in a blend. |

| Force Spectroscopy | Force vs. Tip-Sample Distance | Quantifies local mechanical properties such as adhesion force and elastic modulus. |

| Contact Mode (Scratching) | Lateral Force Measurement | Can be used to assess the strength of interfacial adhesion between the polymer film and the substrate. uc.edu |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1 to 10 nanometers of a material's surface. eag.comwikipedia.org The process involves irradiating a sample with a beam of monochromatic X-rays, which causes the emission of photoelectrons from the sample's surface. eag.com The kinetic energy of these emitted photoelectrons is measured, which is characteristic of the element from which they originated. kratos.com

In the context of polymers derived from this compound, XPS is crucial for verifying the surface chemistry. It can confirm the successful polymerization and identify any surface contamination or modification. The high-resolution analysis of individual elemental peaks can distinguish between different chemical bonding environments. For instance, the carbon (C1s) signal can be deconvoluted into separate peaks corresponding to carbon atoms in different functional groups, such as C-C/C-H bonds in the polymer backbone, C-O bonds of the ether and ester groups, and the O-C=O of the ester functionality. Similarly, the oxygen (O1s) signal can differentiate between oxygen in the carbonyl group (C=O) and the ether/ester single bond (C-O).

Research Findings: Analysis of acrylate-based polymers using XPS reveals distinct peaks for carbon and oxygen. The binding energies of these peaks are sensitive to the local chemical environment of the atom. caltech.edu A typical XPS survey scan first identifies all elements present on the surface (except H and He). wikipedia.orgcaltech.edu Subsequent high-resolution scans of the C1s and O1s regions provide detailed chemical state information. The relative areas of these deconvoluted peaks can be used to confirm the stoichiometry of the polymer at the surface.

Table 1: Representative XPS Binding Energies for Functional Groups in Poly(this compound) Note: These are typical binding energy values for acrylate polymers and may vary slightly based on the specific instrument and sample conditions.

| Element | Orbital | Functional Group | Typical Binding Energy (eV) |

| Carbon | C1s | C-C, C-H | ~284.8 |

| Carbon | C1s | C-O | ~286.5 |